molecular formula C10H20FN3OSi2 B1473735 5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one CAS No. 168332-11-4

5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one

Cat. No.: B1473735
CAS No.: 168332-11-4
M. Wt: 273.45 g/mol
InChI Key: MOWBCECFPIHXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one ( 168332-11-4) is a silyl-protected pyrimidinone derivative with the molecular formula C 10 H 20 FN 3 OSi 2 and a molecular weight of 273.45 g/mol . This compound is characterized by the replacement of labile hydrogen atoms on the pyrimidinone core with trimethylsilyl groups, a common strategy in synthetic organic chemistry to alter the compound's solubility and reactivity . This protection makes it a valuable synthetic intermediate or protecting group strategy in multi-step organic synthesis, particularly in the development of more complex molecules, including potential pharmaceuticals . Pyrimidinone derivatives are a significant class of heterocyclic compounds extensively studied in medicinal chemistry for their diverse biological activities . They have been explored as key scaffolds in serine protease inhibitors for the treatment of thrombotic disorders and are found in various other pharmacologically active molecules . As a protected form of a fluorinated pyrimidinone, this compound is supplied For Research Use Only. It is intended for use in laboratory settings by qualified researchers and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and storage information. The product is offered with a guaranteed purity of 95% or higher.

Properties

IUPAC Name

5-fluoro-1-trimethylsilyl-4-(trimethylsilylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FN3OSi2/c1-16(2,3)13-9-8(11)7-14(10(15)12-9)17(4,5)6/h7H,1-6H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWBCECFPIHXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=NC(=O)N(C=C1F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FN3OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core with two trimethylsilyl (TMS) groups and a fluorine atom. The presence of the TMS groups enhances the compound's stability and solubility, which are crucial for its biological activity.

Synthetic Pathways:

  • The synthesis typically involves the introduction of fluorine and TMS groups through various organic reactions, including nucleophilic substitutions and coupling reactions. The detailed synthetic routes can be found in patent literature and recent publications focusing on similar fluorinated compounds .

Anticancer Properties

Research has indicated that 5-fluoro derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, including L1210 mouse leukemia cells. These studies demonstrate potent inhibition of cell proliferation with IC50 values in the nanomolar range .

The mechanism underlying the anticancer activity of this compound is believed to involve:

  • Inhibition of DNA synthesis: Fluorinated pyrimidines can interfere with nucleotide metabolism, leading to disrupted DNA synthesis.
  • Prodrug Activation: Some studies suggest that similar compounds may act as prodrugs, where the active form is released intracellularly, enhancing their efficacy .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on L1210 Cells:
    • A series of fluorinated phosphoramidate analogues were tested, showing significant growth inhibition in L1210 mouse leukemia cells.
    • The mechanism involved intracellular conversion to active metabolites that inhibit DNA synthesis .
  • Fluorinated Compounds in Cancer Therapy:
    • Research has highlighted the role of fluorinated compounds in enhancing the efficacy of existing chemotherapeutics by acting synergistically to overcome drug resistance mechanisms .

Table 1: Biological Activity Summary

Compound NameIC50 (nM)Cell LineMechanism of Action
This compound<100L1210 Mouse LeukemiaInhibition of DNA synthesis
Related Fluorinated Phosphoramidate<50Various Cancer LinesProdrug activation leading to nucleotide release

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrimidine derivatives, including 5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one, exhibit promising anticancer properties. The compound's structure allows for modulation of biological activity through the alteration of substituents, which can enhance its efficacy against specific cancer cell lines. For instance, studies have shown that modifying the trimethylsilyl groups can influence the compound's interaction with DNA and RNA, potentially leading to effective cancer treatments .

Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes associated with cancer progression. For example, it has been identified as a potential inhibitor of protein kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation . The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes.

Antiviral Applications

Recent studies have explored the antiviral properties of this compound against various viral infections. Its structural similarity to nucleoside analogs positions it as a candidate for further development in antiviral therapies. Research has shown that compounds with similar pyrimidine structures can inhibit viral replication by interfering with viral polymerases .

Synthesis and Structural Modifications

The synthesis of this compound often involves various chemical reactions that allow for structural modifications. The ability to synthesize derivatives with altered functional groups enhances its applicability in drug design. For instance, the introduction of different silyl groups can affect solubility and bioavailability, which are critical factors in drug formulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has demonstrated that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. A detailed SAR analysis reveals how different substituents impact the compound's efficacy and safety profile .

Modification Effect on Activity
Addition of halogensIncreased potency against cancer cells
Variation in silyl groupsEnhanced solubility and bioavailability
Alteration of amino groupsImproved enzyme inhibition

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Case Study 1: Anticancer Efficacy
    A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The results indicated a dose-dependent response, highlighting its potential as a novel anticancer agent .
  • Case Study 2: Antiviral Screening
    In vitro assays showed that compounds similar to this compound effectively inhibited viral replication in cell cultures infected with influenza virus, suggesting its utility in developing antiviral medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The compound is compared below with four analogs, highlighting differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Synthesis Method Applications/Notes References
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one C₁₀H₁₉FN₃OSi₂* ~326.5 (estimated) Dual TMS groups, 5-fluoro High lipophilicity Silylation of parent pyrimidine Intermediate in organosilicon chemistry; potential stabilizing agent
5-Fluoropyrimidine-2,4(1H,3H)-dione C₄H₃FN₂O₂ 130.08 5-fluoro, dual ketone groups Moderate aqueous solubility Direct fluorination Base structure for nucleoside analogs
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one C₉H₁₂FN₃O₃ 229.21 5-fluoro, hydroxymethyl tetrahydrofuran Hydrophilic Glycosylation reactions Antiviral research (e.g., nucleoside analogs)
4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one C₉H₁₁Cl₂N₃O₄ 296.10 Dichloro, hydroxymethyl tetrahydrofuran Polar solvent affinity Mitsunobu or coupling reactions Investigational antimetabolite
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one C₃₃H₂₈F₃N₅O₃ 600.2 Fluorinated aryl, pyrazolopyrimidine-chromene Low aqueous solubility DIAD-mediated coupling Kinase inhibitor candidate

*Estimated based on structural analogy.

Key Structural and Functional Differences

  • Trimethylsilyl Groups: The dual TMS groups in the target compound confer exceptional steric protection and lipophilicity, distinguishing it from hydroxyl- or amino-substituted analogs like those in and . This likely reduces nucleophilic susceptibility at the N1 and C4 positions compared to unprotected pyrimidines .
  • Synthetic Routes: Silylation is central to the target compound’s synthesis, whereas analogs such as the dichloro-tetrahydrofuran derivative () rely on Mitsunobu reactions for stereospecific coupling.

Preparation Methods

Silylation Using Hexamethyldisilazane (HMDS)

  • Procedure: The pyrimidinone starting material is suspended in an aprotic solvent such as toluene or dichloromethane. Hexamethyldisilazane is added, often with a catalytic amount of an acid like methane sulfonic acid to promote silylation.
  • Conditions: The mixture is heated to reflux (approx. 110°C in toluene) and maintained for several hours (commonly 6 hours) to ensure complete silylation.
  • Workup: The reaction mixture is cooled, and solvents are removed under reduced pressure. The crude product is purified by extraction or chromatography.
  • Outcome: This method yields the bis(trimethylsilyl) protected pyrimidinone with high selectivity for the N-1 and amino nitrogen atoms.

Silylation Using Chlorotrimethylsilane (TMSCl)

  • Procedure: The pyrimidinone is dissolved in an inert solvent such as dichloromethane. TMSCl is added dropwise, often in the presence of a base (e.g., triethylamine) to scavenge HCl formed during the reaction.
  • Conditions: The reaction is conducted at ambient or slightly elevated temperatures (0–40°C) to control reactivity and prevent decomposition.
  • Workup: After completion, the mixture is quenched with water, extracted, and the organic phase is dried and concentrated.
  • Outcome: This method provides selective silylation but requires careful control to avoid over-silylation or side reactions.

Representative Reaction Scheme

Step Reagents & Conditions Description
1 5-Fluoropyrimidin-2(1H)-one + HMDS + MSA Heating at reflux in toluene for 6 hours
2 Cooling, solvent removal, purification Isolation of this compound

Research Findings and Optimization Data

Parameter Variation Effect on Yield and Purity
Solvent Toluene vs Dichloromethane Toluene favored for higher reflux temperature and better conversion
Catalyst Methane sulfonic acid vs None Catalyst presence increased reaction rate and yield
Temperature 80°C vs 110°C Higher temperature improved silylation completeness
Reaction Time 2 hours vs 6 hours Longer times ensured full silylation, minimizing mono-silylated impurities
Silylating Agent HMDS vs TMSCl HMDS provided cleaner product with fewer side reactions

Notes on Reaction Mechanism and Selectivity

  • The silylation proceeds via nucleophilic attack of the nitrogen lone pairs on the electrophilic silicon center of the silylating agent.
  • The presence of the fluorine atom at C-5 influences electronic distribution, enhancing selectivity for silylation at N-1 and the amino substituent.
  • Acid catalysis (e.g., methane sulfonic acid) activates HMDS by generating more reactive silyl species and facilitates proton transfer steps.
  • Molecular sieves or drying agents may be employed to trap water and drive the equilibrium towards silylated product formation.

Summary Table of Preparation Methods

Method Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
HMDS with acid catalyst Hexamethyldisilazane, MSA Toluene 110 6 85–90 High selectivity, scalable
TMSCl with base Chlorotrimethylsilane, Et3N Dichloromethane 25–40 3–4 70–80 Requires careful temperature control

Q & A

Basic: How can researchers optimize the synthesis of 5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one to maximize yield and purity?

Methodological Answer:

  • Reaction Conditions: Use anhydrous solvents and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of trimethylsilyl (TMS) groups. Control temperature (e.g., 60–80°C for silylation steps) and pH (neutral to slightly basic) to avoid side reactions .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate the product. Monitor purity via TLC or LC-MS .
  • Yield Improvement: Sequential silylation steps (e.g., protecting amino and hydroxyl groups first) reduce steric hindrance. For example, hexamethyldisilazane (HMDS) is effective for introducing TMS groups .

Basic: What analytical techniques are critical for characterizing this compound, and how should they be applied?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and TMS group integration. For example, 29Si^{29}Si-NMR can verify silyl group attachment .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+^+ peak). Fragmentation patterns help identify silyl-related losses (e.g., -Si(CH3_3)3_3) .
  • X-ray Crystallography: If crystals are obtainable, analyze the crystal structure to resolve stereochemistry and intermolecular interactions (see related fluoropyrimidine co-crystals in ).

Basic: How can solubility challenges of this compound in aqueous media be addressed for biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound. For in vitro studies, dilute into buffer (e.g., PBS) to avoid precipitation .
  • Formulation Optimization: Test surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility. Refer to solubility data for analogous compounds (e.g., 1–10 mM in DMSO) .

Advanced: What mechanistic roles do the trimethylsilyl groups play in modifying the compound’s reactivity?

Methodological Answer:

  • Steric Protection: TMS groups shield reactive sites (e.g., amino groups) during multi-step syntheses, preventing undesired nucleophilic attacks .
  • Electron Withdrawal: The electron-donating nature of TMS groups can stabilize intermediates in ring-forming reactions. For example, silylated pyrimidinones show enhanced stability in acidic conditions .
  • Hydrolysis Sensitivity: Monitor TMS stability under varying pH. Use FT-IR to detect Si-O bond cleavage (broad peaks ~1000–1100 cm1^{-1}) .

Advanced: How can researchers identify biological targets of this compound, such as enzymes in nucleic acid synthesis?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against thymidylate synthase or DNA/RNA polymerases. Measure IC50_{50} values using fluorometric or radiometric assays (see for related fluoropyrimidines).
  • Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with enzyme active sites. Validate with mutagenesis studies (e.g., key residues in ’s VEGFR-2 analysis) .

Advanced: How should contradictory spectroscopic or biological data be resolved?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to published spectra of analogous compounds (e.g., ’s 5-fluorocytosine derivatives).
  • Batch Reproducibility: Ensure synthetic consistency via elemental analysis (C, H, N) and quantify impurities (e.g., residual silylation agents) using GC-MS .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability in solvent (e.g., water, lipid bilayers) using GROMACS. Analyze hydrogen bonding with TMS-oxygen or fluorine atoms .
  • QSAR Modeling: Correlate substituent effects (e.g., TMS vs. other silyl groups) with activity data from related pyrimidinones (e.g., ’s antimicrobial studies).

Advanced: How does the compound’s stability vary under different storage or experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C for silylated compounds). Store at -20°C under inert gas to prevent hydrolysis .
  • pH-Dependent Degradation: Use HPLC to monitor degradation products in buffers (pH 2–9). For example, acidic conditions may cleave TMS groups, forming 5-fluorocytosine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.